2-hydroxyglutaryl-CoA

enzymology CoA-transferase substrate specificity

For precise enzyme kinetics, only the (R)-2-hydroxyglutaryl-1-CoA isomer exhibits an 80-fold higher catalytic efficiency (V/Km) with glutaconate CoA-transferase and is the native substrate for 2-hydroxyglutaryl-CoA dehydratase (KM 0.035 mM). The 5-CoA isomer is an in vitro artifact. Using generic acyl-CoAs skews equilibrium constants and pathway flux. Our product is sourced to meet the isomer-specific demands of dehydratase assays, mechanistic studies, and engineered bio-adipic acid production.

Molecular Formula C26H42N7O20P3S
Molecular Weight 897.6 g/mol
Cat. No. B15549610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxyglutaryl-CoA
Molecular FormulaC26H42N7O20P3S
Molecular Weight897.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1
InChIKeyITRSBJZNLOYNNR-RMNRSTNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyglutaryl-CoA for Biocatalysis and Metabolic Engineering: A Procurement-Focused Overview of Structure, Role, and Differentiation


2-Hydroxyglutaryl-CoA (C26H42N7O20P3S; MW 897.6 g/mol) is a hydroxyacyl-CoA thioester formed by condensation of the thiol group of coenzyme A with the carboxyl group of (R)-2-hydroxyglutaric acid [1]. It functions as a pathway-specific intermediate in the anaerobic hydroxyglutarate pathway of L-glutamate fermentation, serving as the obligatory substrate for 2-hydroxyglutaryl-CoA dehydratase (EC 4.2.1.167) which catalyzes its reversible dehydration to (E)-glutaconyl-CoA [2]. This compound exists as two regioisomers (1-CoA and 5-CoA) with markedly different biological activities, a property that dictates its unique utility in enzymatic assays and engineered biosynthetic routes.

Why 2-Hydroxyglutaryl-CoA Cannot Be Replaced by Generic CoA Esters in Critical Assays


2-Hydroxyglutaryl-CoA is not interchangeable with generic acyl-CoA analogs due to regioisomer-specific enzyme recognition and pathway-dependent metabolic fate. The compound exists as two distinct isomers—(R)-2-hydroxyglutaryl-1-CoA and (R)-2-hydroxyglutaryl-5-CoA—which exhibit an 80-fold difference in catalytic efficiency (V/Km) with glutaconate CoA-transferase [1]. Furthermore, only the 1-isomer undergoes dehydration by 2-hydroxyglutaryl-CoA dehydratase, while the 5-isomer is an in vitro artifact that fails to proceed through the pathway [1]. Substitution with structurally similar analogs such as glutaryl-CoA or lactyl-CoA yields altered equilibrium constants and enzyme kinetics that fundamentally change pathway flux [2].

2-Hydroxyglutaryl-CoA: Quantitative Evidence for Differentiated Performance in Enzymatic and Biotechnological Systems


Regioisomer Discrimination: 80-Fold Higher Catalytic Efficiency of 1-CoA vs. 5-CoA Isomer

The 1-isomer of 2-hydroxyglutaryl-CoA is the biologically active substrate, exhibiting an 80-fold higher V/Km ratio compared to the 5-isomer in reactions catalyzed by glutaconate CoA-transferase from Acidaminococcus fermentans [1]. Cell-free extract studies confirmed that only the 1-isomer undergoes dehydration to glutaconyl-1-CoA, while the 5-isomer is an erroneous in vitro product with no pathway activity [1].

enzymology CoA-transferase substrate specificity isomer discrimination

Equilibrium Constant Differentiation: 2-Hydroxyglutaryl-CoA vs. Lactyl-CoA in Dehydration Thermodynamics

The equilibrium constant (Keq) for the dehydration of 2-hydroxyglutaryl-CoA to glutaconyl-CoA differs substantially from that of lactyl-CoA to acryloyl-CoA, reflecting sensitivity to acyl chain substituents [1]. Combined experimental and computational analysis demonstrated that the chemical structure of the 2-hydroxyacyl-CoA exerts a large effect on the equilibrium constant of its conversion to 2-enoyl-CoA, with 2-hydroxyglutaryl-CoA showing distinct thermodynamic behavior compared to lactyl-CoA [1].

thermodynamics dehydratase equilibrium constant substituent effects

Dehydratase Substrate Acceptance Profile: 2-Hydroxyglutaryl-CoA as Native Substrate vs. Alternative Substrates

2-Hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum accepts (R)-2-hydroxyglutaryl-CoA as its native substrate and also converts several structurally related compounds with varying efficiency [1]. Alternative substrates identified include (R)-2-hydroxyadipoyl-CoA, oxalocrotonyl-CoA, muconyl-CoA, and butynedioyl-CoA, while 3-methylglutaconyl-CoA was not accepted, demonstrating structural constraints on substrate recognition [1]. The native substrate (R)-2-hydroxyglutaryl-CoA serves as the benchmark against which all alternative substrate activities are compared [1].

enzyme specificity biocatalysis adipic acid substrate profiling

Enzyme Kinetic Parameters: KM of 0.035 mM for 2-Hydroxyglutaryl-CoA with Glutaconate CoA-Transferase

The KM value for (R)-2-hydroxyglutaryl-1-CoA with glutaconate CoA-transferase (reverse reaction, acetate as cosubstrate) is 0.035 mM at pH 7.0, 37°C [1]. This relatively low KM indicates high substrate affinity and is a critical parameter for designing in vitro enzymatic conversion assays and for comparing enzyme variants.

enzyme kinetics KM CoA-transferase substrate affinity

Inhibitor Sensitivity: 2,2-Difluoroglutaryl-CoA Inhibits Dehydratase with Ki = 0.069 mM

2,2-Difluoroglutaryl-CoA, a structural analog of 2-hydroxyglutaryl-CoA, acts as a competitive inhibitor of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum with a Ki of 0.069 mM [1]. This inhibition constant provides a quantitative measure of the enzyme's active-site recognition of the glutaryl-CoA scaffold and enables comparative evaluation of inhibitor potency across related dehydratase systems.

enzyme inhibition mechanism-based inhibitor Ki iron-sulfur cluster

Procurement-Relevant Application Scenarios for 2-Hydroxyglutaryl-CoA in Academic and Industrial Research


Enzymatic Assay Calibration for 2-Hydroxyglutaryl-CoA Dehydratase Activity Measurements

2-Hydroxyglutaryl-CoA is the native substrate required for accurate calibration of 2-hydroxyglutaryl-CoA dehydratase (EC 4.2.1.167) activity assays. The 80-fold difference in catalytic efficiency between the 1-CoA and 5-CoA isomers [1] necessitates procurement of isomerically pure (R)-2-hydroxyglutaryl-1-CoA to avoid artifactual kinetic measurements. The compound's well-characterized KM (0.035 mM) and defined equilibrium constant [2] enable standardized assay conditions for enzyme characterization, inhibitor screening, and mechanistic studies.

Metabolic Engineering for Bio-Based Adipic Acid Production

2-Hydroxyglutaryl-CoA serves as the central intermediate in engineered pathways for bio-based adipic acid production. The substrate specificity profile of 2-hydroxyglutaryl-CoA dehydratase, which accepts (R)-2-hydroxyadipoyl-CoA as an alternative substrate [1], establishes 2-hydroxyglutaryl-CoA as the reference compound for optimizing pathway flux. Recombinant Escherichia coli strains co-expressing glutaconate CoA-transferase and 2-hydroxyglutaryl-CoA dehydratase convert 2-hydroxyglutarate through 2-hydroxyglutaryl-CoA to glutaconate, providing a platform for industrial dicarboxylic acid synthesis [2].

Glutamate Fermentation Pathway Studies in Anaerobic Bacteria

In studies of the hydroxyglutarate pathway of L-glutamate fermentation by Acidaminococcus fermentans and Clostridium symbiosum, 2-hydroxyglutaryl-CoA is the obligate intermediate linking glutaconate CoA-transferase to 2-hydroxyglutaryl-CoA dehydratase [1]. The compound's exclusive dehydration to glutaconyl-CoA (1-isomer only) and its distinct equilibrium thermodynamics relative to lactyl-CoA [2] make it an essential reagent for dissecting pathway regulation, enzyme kinetics, and metabolic flux in anaerobic model systems.

Mechanistic Probe Development for Radical-Mediated Dehydration Enzymes

2-Hydroxyglutaryl-CoA dehydratase operates via a radical mechanism involving transient one-electron reduction of the thioester carbonyl to a ketyl radical [1]. The availability of 2,2-difluoroglutaryl-CoA as a competitive inhibitor (Ki = 0.069 mM) [2] enables mechanistic investigations of this unusual enzyme class. Procurement of 2-hydroxyglutaryl-CoA facilitates comparative studies with lactyl-CoA dehydratase and other 2-hydroxyacyl-CoA dehydratases to elucidate structure-activity relationships governing radical stabilization and substrate activation.

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